3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione
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Overview
Description
3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione is an organic compound with the molecular formula C13H14O3 It is known for its unique structure, which includes an acetyl group, a methylphenyl group, and a pentene-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione typically involves the reaction of acetophenone with 2,4-pentanedione under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through a series of steps, including aldol condensation and subsequent dehydration, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, amines, thiols
Scientific Research Applications
3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-1-phenylpent-2-ene-1,4-dione
- 3-Acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione
- 3-Acetyl-1-(4-methoxyphenyl)pent-2-ene-1,4-dione
Uniqueness
3-Acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different physical properties, such as solubility and melting point, compared to its analogs .
Properties
CAS No. |
89201-21-8 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-acetyl-1-(4-methylphenyl)pent-2-ene-1,4-dione |
InChI |
InChI=1S/C14H14O3/c1-9-4-6-12(7-5-9)14(17)8-13(10(2)15)11(3)16/h4-8H,1-3H3 |
InChI Key |
GQNGZCRKNYAHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C(=O)C)C(=O)C |
Origin of Product |
United States |
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